2-OXO-2-PHENYLETHYL 1H,2H,3H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLATE
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Overview
Description
2-OXO-2-PHENYLETHYL 1H,2H,3H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLATE is a complex organic compound with a molecular formula of C21H17NO3. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities . The structure of this compound includes a quinoline moiety fused with a cyclopentane ring, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 1H,2H,3H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenylethylamine with cyclopentanone in the presence of a catalyst can lead to the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 1H,2H,3H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
2-OXO-2-PHENYLETHYL 1H,2H,3H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-OXO-2-PHENYLETHYL 2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLATE: A closely related compound with similar structural features.
4-HYDROXY-2-QUINOLONES: Known for their biological activities and used in drug research and development.
Uniqueness
2-OXO-2-PHENYLETHYL 1H,2H,3H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLATE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its fused quinoline-cyclopentane structure makes it a valuable compound for various scientific investigations .
Properties
IUPAC Name |
phenacyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-19(14-7-2-1-3-8-14)13-25-21(24)20-15-9-4-5-11-17(15)22-18-12-6-10-16(18)20/h1-5,7-9,11H,6,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCGPGZWRKMFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)OCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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